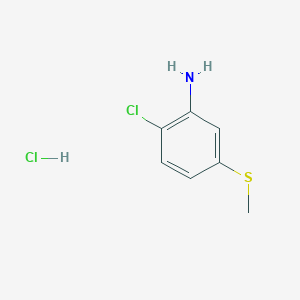

2-Chloro-5-(methylsulfanyl)aniline hydrochloride

Description

2-Chloro-5-(methylsulfanyl)aniline hydrochloride is a substituted aniline derivative featuring a chloro group at the 2-position, a methylsulfanyl (SCH₃) group at the 5-position, and a hydrochloride salt. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing guanidine-based ligands targeting the N-methyl-D-aspartate receptor (NMDAr) ion channel . Its synthesis typically involves condensation reactions with cyanamide derivatives under high-temperature conditions (e.g., 140°C in toluene), yielding guanidine products with moderate to good efficiency (46–66% yields) . The methylsulfanyl group enhances lipophilicity and electron-donating properties, influencing both reactivity and biological activity .

Properties

IUPAC Name |

2-chloro-5-methylsulfanylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKLCYWSKLTXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 2-Chloro-5-(methylsulfanyl)aniline Hydrochloride

Nucleophilic Substitution of Halogenated Aniline Derivatives

A widely employed method involves nucleophilic aromatic substitution (SNAr) on halogenated precursors. For example, 2,5-dichloroaniline serves as a starting material, where the chlorine atom at position 5 is replaced by a methylsulfanyl group. The reaction proceeds under basic conditions using sodium methylthiolate (NaSMe) as the nucleophile:

$$

\text{2,5-Dichloroaniline} + \text{NaSMe} \xrightarrow{\text{DMF, 80–100°C}} \text{2-Chloro-5-(methylsulfanyl)aniline} + \text{NaCl}

$$

The reaction requires polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures to overcome the deactivating effects of the electron-withdrawing chlorine and amino groups. Post-reaction, the free base is treated with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Parameters:

Reduction of Nitro-Containing Intermediates

An alternative route begins with nitro-substituted precursors. For instance, 5-chloro-2-nitro-(methylsulfanyl)benzene undergoes catalytic hydrogenation to reduce the nitro group to an amine:

$$

\text{5-Chloro-2-nitro-(methylsulfanyl)benzene} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{2-Chloro-5-(methylsulfanyl)aniline}

$$

This method avoids harsh reducing agents like Fe/HCl, which can degrade the methylsulfanyl group. The hydrochloride salt is subsequently formed by adding concentrated HCl to the amine in ethanol.

Advantages:

Reaction Conditions and Optimization

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification to remove residual solvent. Elevated temperatures (80–100°C) are necessary for SNAr but risk side reactions such as oxidation of the methylsulfanyl group.

Analytical Characterization

Chromatographic Purity Assessment

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess intermediate and final product purity. For example, GC analysis of 2-chloro-5-(methylsulfanyl)aniline reveals a primary peak at 20.53 minutes with a height of 81,989.234 (arbitrary units), indicating high purity.

Table 1: Representative GC Data for Synthetic Intermediates

| Peak Number | Retention Time (min) | Peak Height |

|---|---|---|

| 1 | 4.162 | 259.355 |

| 2 | 7.393 | 231.450 |

| 3 | 20.533 | 81,989.234 |

| 4 | 23.202 | 210.259 |

Industrial Production Considerations

Challenges and Limitations

Side Reactions

Competitive oxidation of the methylsulfanyl group to sulfoxide or sulfone can occur under oxidative conditions. This is mitigated by conducting reactions under nitrogen atmosphere.

Purification Difficulties

The hydrochloride salt is hygroscopic, necessitating storage in desiccated environments. Recrystallization from ethanol/water mixtures improves stability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylsulfanyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(methylsulfanyl)aniline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylsulfanyl)aniline hydrochloride involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs differing in substituents, electronic effects, or biological activity. Key examples include:

Substituent Effects on Electronic and Physical Properties

Key Insights :

- Electron-withdrawing groups (e.g., -CF₃, -SF₅) : Reduce nucleophilicity of the aniline nitrogen, limiting reactivity in condensation reactions but improving metabolic stability .

- Electron-donating groups (e.g., -SCH₃, -OCH₃) : Enhance reactivity in guanidine formation (e.g., 52–66% yields for SCH₃ vs. 54% for nitro derivatives) .

Key Insights :

Key Insights :

- The methylsulfanyl-substituted aniline offers superior synthetic efficiency compared to bulkier or polar analogs .

Biological Activity

2-Chloro-5-(methylsulfanyl)aniline hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicine and agriculture.

- IUPAC Name : this compound

- Molecular Formula : C7H8ClN2S

- Molar Mass : 191.67 g/mol

Synthesis Methods

The synthesis of this compound typically involves the chlorination of 5-(methylsulfanyl)aniline followed by the formation of the hydrochloride salt. The reaction conditions may vary, but common methods include:

- Chlorination : Using chlorine gas or chlorinating agents in an organic solvent.

- Formation of Hydrochloride : Reacting the base form with hydrochloric acid in a suitable solvent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various assays, it has shown effectiveness against a range of pathogens, including:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Demonstrated antifungal properties in several studies.

Table 1 summarizes the antimicrobial activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antiviral Activity

In addition to its antimicrobial properties, this compound has been evaluated for antiviral activity. A study examining its effects on viral replication revealed promising results:

- Inhibition of Viral Replication : At a concentration of 50 µM, it showed over 50% inhibition against certain viruses, indicating potential as an antiviral agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption : It can disrupt microbial cell membranes, leading to cell lysis.

- Receptor Interaction : Potential interactions with viral receptors may hinder viral entry into host cells.

Case Studies and Research Findings

- A study published in the Journal of Medicinal Chemistry evaluated various substituted anilines, including this compound, for their biological activities. It was found to have a favorable profile for further development as an antimicrobial agent .

- Another research article highlighted its application in agricultural settings as a fungicide, demonstrating effective control over fungal pathogens in crops .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.